2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H22ClF2N3O and its molecular weight is 393.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258 and Analogues The synthetic dye Hoechst 33258, which includes a structure similar to the one mentioned, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. Its derivatives are widely utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond staining, Hoechst analogues serve purposes like radioprotection and as topoisomerase inhibitors, offering a basis for rational drug design and DNA sequence recognition and binding studies (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
Radioligands and PET Amyloid Imaging The development of amyloid imaging ligands like N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) for in vivo brain measurement in Alzheimer's patients is a breakthrough in understanding pathophysiological mechanisms. Such techniques enable early Alzheimer's detection and are crucial for evaluating new antiamyloid therapies (Nordberg, 2007).
Synthesis of Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
Synthetic Routes and Spectroscopic Properties The synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines offers insights into the conformation of the observed products, with potential applications in medicinal chemistry (Issac & Tierney, 1996).
N-Dealkylation of Arylpiperazine Derivatives
Metabolism and Clinical Applications Arylpiperazine derivatives, like nefazodone and trazodone, undergo extensive metabolism, including N-dealkylation, leading to 1-aryl-piperazines. These metabolites have diverse effects on neurotransmitter receptors and are relevant in treating depression, psychosis, and anxiety. Understanding the metabolism and disposition of such derivatives is crucial for clinical applications and drug development (Caccia, 2007).
Antipsychotic Activity of JL13
JL13 Behavioral and Pharmacological Properties
JL13, a pyridobenzoxazepine compound, shows promise as an atypical antipsychotic drug. Its behavioral properties are similar to clozapine, but without significant motor side effects, making it a potential candidate for antipsychotic medication (Bruhwyler et al., 1997).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O/c1-25-9-11-26(12-10-25)18(14-5-7-15(22)8-6-14)13-24-20(27)19-16(21)3-2-4-17(19)23/h2-8,18H,9-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZBWQYBKCZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.